molecular formula C₅₃H₇₇N₁₅O₁₃S₂ B612499 261172-28-5 CAS No. 261172-28-5

261172-28-5

Cat. No.: B612499
CAS No.: 261172-28-5
M. Wt: 1196.40
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Description

The compound with the Chemical Abstracts Service number 261172-28-5 is a peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome protein. This compound is known for its role as a male-specific transplantation antigen H-Y epitope, H-YDb.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.

    Reduction: Disulfide bonds can be reduced to free thiol groups, altering the peptide’s conformation.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions to oxidize thiol groups to disulfides.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups are used in solid-phase peptide synthesis.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Generation of peptides with free thiol groups.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in immune response and transplantation biology.

    Industry: Utilized in the production of peptide libraries for drug discovery and development.

Mechanism of Action

The peptide exerts its effects by interacting with specific molecular targets, including major histocompatibility complex molecules on the surface of cells. This interaction triggers an immune response, leading to the recognition and elimination of cells expressing the peptide. The pathways involved include antigen presentation and T-cell activation.

Comparison with Similar Compounds

Similar Compounds

  • Peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the X chromosome protein : Similar in structure but differs in its role as a transplantation antigen.
  • Synthetic peptides with similar sequences: Used for studying immune responses and developing peptide-based therapies.

Uniqueness

The compound’s uniqueness lies in its specific role as a male-specific transplantation antigen, which makes it a valuable tool for studying immune responses and developing targeted therapies.

Properties

CAS No.

261172-28-5

Molecular Formula

C₅₃H₇₇N₁₅O₁₃S₂

Molecular Weight

1196.40

sequence

One Letter Code: WMHHNMDLI

Origin of Product

United States

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